5-bromo-2-chloro-N,N-diethylbenzamide
Overview
Description
5-bromo-2-chloro-N,N-diethylbenzamide is a chemical compound belonging to the class of benzamides. It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a diethylamide functional group. This compound is widely used in scientific research and various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N,N-diethylbenzamide typically involves the reaction of 5-bromo-2-chlorobenzoic acid with diethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The raw materials are sourced in bulk, and the reaction is scaled up to meet commercial demands .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N,N-diethylbenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Scientific Research Applications
5-bromo-2-chloro-N,N-diethylbenzamide is utilized in various fields of scientific research:
Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as a precursor for other compounds
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N,N-diethylbenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloro-N,N-dimethylbenzamide: Similar structure but with dimethyl groups instead of diethyl groups.
5-bromo-2-chlorobenzamide: Lacks the diethylamide functional group.
5-bromo-2-chlorobenzoic acid: Contains a carboxylic acid group instead of an amide group
Uniqueness
5-bromo-2-chloro-N,N-diethylbenzamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the diethylamide group, makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-bromo-2-chloro-N,N-diethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-3-14(4-2)11(15)9-7-8(12)5-6-10(9)13/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONRUKJXQREPJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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